molecular formula C7H4ClF3 B1591187 1-(Chloromethyl)-2,3,4-trifluorobenzene CAS No. 292621-60-4

1-(Chloromethyl)-2,3,4-trifluorobenzene

Cat. No. B1591187
CAS RN: 292621-60-4
M. Wt: 180.55 g/mol
InChI Key: RLWBYURQFNYMIW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,3,4-trifluorobenzene (CMTFB) is a highly reactive and versatile compound, used in a variety of applications in scientific research. It is a colorless liquid with a strong, sweet smell, and is a chlorinated derivative of benzenes, with a molecular weight of 213.5 g/mol. CMTFB is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it is used as a catalyst in many chemical reactions, such as the synthesis of polymers and other materials.

Scientific Research Applications

Organic Synthesis Applications

1-(Chloromethyl)-2,3,4-trifluorobenzene is a valuable intermediate in organic chemistry, offering pathways for the synthesis of complex molecules. For instance, it has been used in the electrophilic fluorination reactions as part of Selectfluor F-TEDA-BF4, enabling various functionalizations of organic compounds, such as iodination, bromination, chlorination, nitration, and thiocyanation (Stavber & Zupan, 2005). Additionally, the compound's reactivity has been exploited in the synthesis of trifluoromethylbenzene, an important intermediate for pesticides, medicines, and dyes, demonstrating its versatility in enabling the fluorination of trichloromethylbenzene with hydrogen fluoride (Hong, Han, & Xu, 2004).

Materials Science and Polymer Chemistry

In the realm of materials science, the activated trifluoro monomer derived from 1-(Chloromethyl)-2,3,4-trifluorobenzene has been used to generate hyperbranched poly(arylene ether)s. These polymers exhibit high thermal stability and glass transition temperatures, showcasing the compound's role in developing advanced materials with desirable physical properties (Banerjee, Komber, Häussler, & Voit, 2009).

Catalysis and Mechanistic Studies

The compound has also found applications in catalysis and mechanistic studies, particularly in the context of organometallic chemistry. For example, it has facilitated the exploration of regioselectivity in functionalization reactions, demonstrating how organometallic control can influence the outcome of chemical transformations (Heiss & Schlosser, 2003). This highlights its utility in understanding and manipulating reaction pathways at a molecular level.

properties

IUPAC Name

1-(chloromethyl)-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWBYURQFNYMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590713
Record name 1-(Chloromethyl)-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

292621-60-4
Record name 1-(Chloromethyl)-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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